N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Catalog No.
S11706241
CAS No.
M.F
C19H15Cl2N5O2
M. Wt
416.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo...

Product Name

N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

IUPAC Name

N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Molecular Formula

C19H15Cl2N5O2

Molecular Weight

416.3 g/mol

InChI

InChI=1S/C19H15Cl2N5O2/c1-10-2-4-11(5-3-10)17-23-19-24-18(28)15(26(19)25-17)9-16(27)22-14-8-12(20)6-7-13(14)21/h2-8,15H,9H2,1H3,(H,22,27)(H,23,24,25,28)

InChI Key

OJRNGZDPXDSQDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=C(C=CC(=C4)Cl)Cl

N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a complex organic compound characterized by its unique structure that incorporates multiple functional groups and heterocyclic rings. This compound features a dichlorophenyl moiety linked to an acetamide group, along with a substituted imidazo[1,2-b][1,2,4]triazole ring. The presence of halogens and aromatic rings suggests potential biological activity and applications in pharmaceuticals.

The chemical reactivity of N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can be analyzed through various synthetic pathways. Typically, reactions may include:

  • Nucleophilic substitutions: The dichlorophenyl group can undergo nucleophilic attack by amines or other nucleophiles.
  • Condensation reactions: The acetamide portion can react with various electrophiles to form more complex derivatives.
  • Reduction: The imidazole ring may be susceptible to reduction under specific conditions, altering its biological properties.

These reactions highlight the compound's versatility for further functionalization.

Compounds containing imidazo[1,2-b][1,2,4]triazole structures are known for their diverse biological activities. Research indicates that derivatives of this class exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that similar compounds can inhibit cancer cell proliferation and demonstrate cytotoxic effects against various human cancer cell lines such as lung and breast cancers .

The synthesis of N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves several steps:

  • Formation of the imidazo[1,2-b][1,2,4]triazole core: This can be achieved through cyclization reactions involving appropriate precursors such as phenyl hydrazines and carbonyl compounds.
  • Acetylation: The resulting imidazole derivative is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide functionality.
  • Substitution reactions: Finally, the dichlorophenyl group can be introduced via nucleophilic substitution methods.

These steps may vary based on the specific reagents and conditions employed.

N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide has potential applications in:

  • Pharmaceuticals: Due to its biological activity profile, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Agricultural Chemistry: Given its structural characteristics similar to known pesticides or fungicides, it could be explored for agricultural applications.

Interaction studies involving N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide focus on its binding affinities with biological targets such as enzymes or receptors. Molecular docking studies can provide insights into how this compound interacts at the molecular level with targets involved in disease pathways. These studies are crucial for understanding its mechanism of action and optimizing its therapeutic efficacy.

Several compounds share structural similarities with N-(2,5-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide. Here are a few notable examples:

Compound NameStructure FeaturesBiological Activity
N-(4-acetylphenyl)-imidazo[1,2-b][1,3]thiazoleContains thiazole ringAnticancer activity
N-(3-chloro-4-fluorophenyl)-imidazo[1,2-b][1,3]thiadiazoleHalogenated phenyl groupAntimicrobial properties
3-(benzoyl)-imidazo[1,2-b][1,3]thiadiazoleBenzoyl substituentAntifungal activity

These compounds highlight the diversity within the class of imidazole derivatives while showcasing unique aspects such as halogenation or different substituents that influence their biological activities.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

415.0602801 g/mol

Monoisotopic Mass

415.0602801 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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